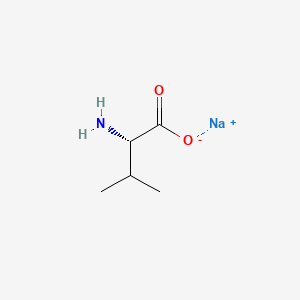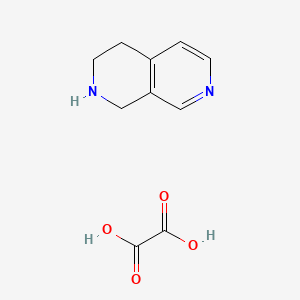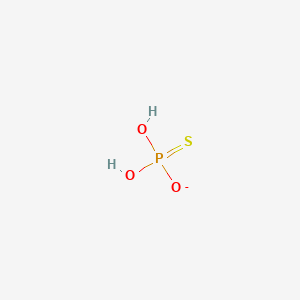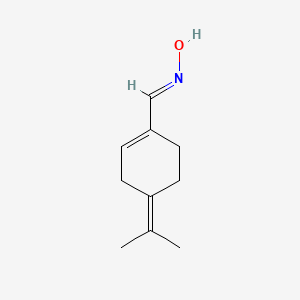
1-Cyclohexene-1-carboxaldehyde,4-(1-methylethylidene)-,oxime(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethylidene)-, oxime (9CI) is an organic compound with the molecular formula C10H15NO It is a derivative of cyclohexene and is characterized by the presence of an oxime functional group
Métodos De Preparación
The synthesis of 1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethylidene)-, oxime typically involves the reaction of 1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethylidene)- with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
- Dissolve 1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethylidene)- in an appropriate solvent such as ethanol.
- Add hydroxylamine hydrochloride to the solution.
- Introduce sodium hydroxide to the mixture to facilitate the formation of the oxime.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration and purify it through recrystallization.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethylidene)-, oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides using oxidizing agents such as peracids.
Reduction: The oxime can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The oxime group can participate in nucleophilic substitution reactions, where the hydroxylamine moiety is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., peracids), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethylidene)-, oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of 1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethylidene)-, oxime involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox cycles, affecting cellular functions.
Comparación Con Compuestos Similares
1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethylidene)-, oxime can be compared with similar compounds such as:
1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethyl)-: This compound lacks the oxime group and has different chemical properties and reactivity.
1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethenyl)-: This compound has a similar structure but differs in the position and nature of the substituents.
Propiedades
Fórmula molecular |
C10H15NO |
|---|---|
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
(NE)-N-[(4-propan-2-ylidenecyclohexen-1-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C10H15NO/c1-8(2)10-5-3-9(4-6-10)7-11-12/h3,7,12H,4-6H2,1-2H3/b11-7+ |
Clave InChI |
AOOJSQSMMGEZSE-YRNVUSSQSA-N |
SMILES isomérico |
CC(=C1CCC(=CC1)/C=N/O)C |
SMILES canónico |
CC(=C1CCC(=CC1)C=NO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (2S,5R)-1-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13816507.png)
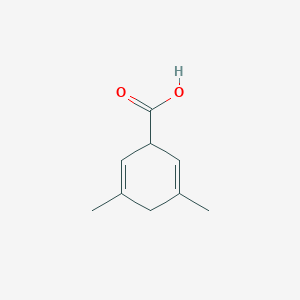
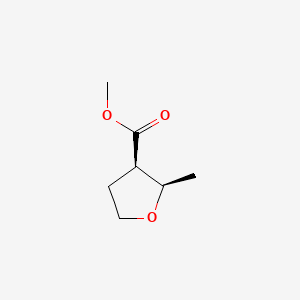
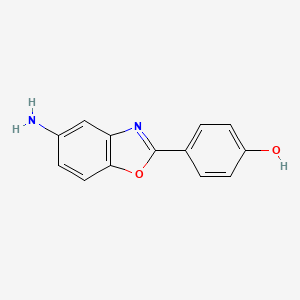
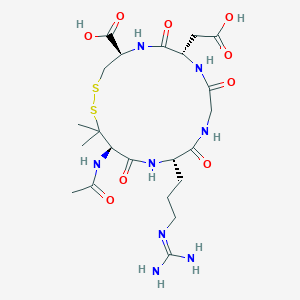
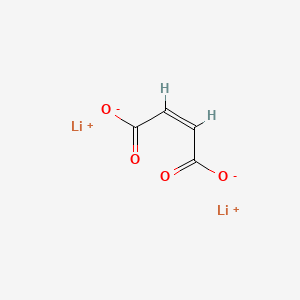
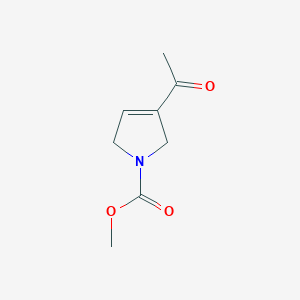
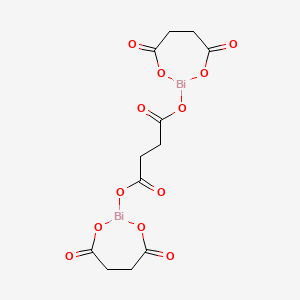

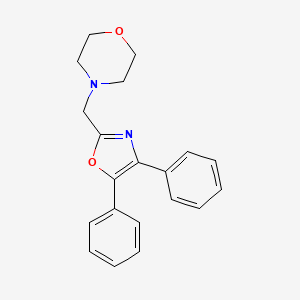
![disodium 2-heptadecyl-1-[(sulphonatophenyl)methyl]-1H-benzimidazolesulphonate](/img/structure/B13816575.png)
